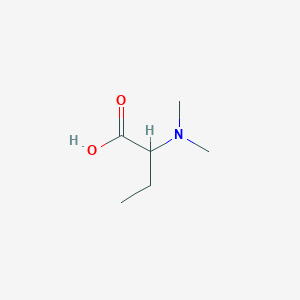
2,3-Dimethyl-2-(1-nitroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-(1-nitroethyl)oxirane, also known as NIMMO, is a highly reactive organic compound that has been widely used in scientific research. NIMMO is a heterocyclic compound that contains an epoxide ring, a nitro group, and two methyl groups. The compound has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves its ability to react with nucleophiles, such as DNA and proteins, through the epoxide ring. The reaction results in the formation of covalent adducts, which can lead to DNA damage and cell death. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been found to inhibit the activity of some enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
2,3-Dimethyl-2-(1-nitroethyl)oxirane has been shown to have a range of biochemical and physiological effects. The compound has been found to be mutagenic and genotoxic, causing DNA damage and inducing mutations in bacterial and mammalian cells. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been shown to have cytotoxic effects, inhibiting cell growth and inducing apoptosis in cancer cells. In addition, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has been found to have immunomodulatory effects, affecting the function of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dimethyl-2-(1-nitroethyl)oxirane in lab experiments is its high reactivity and specificity. The compound can react with specific nucleophiles, allowing for the targeted modification of biomolecules. 2,3-Dimethyl-2-(1-nitroethyl)oxirane is also relatively easy to synthesize and purify, making it readily available for research. However, 2,3-Dimethyl-2-(1-nitroethyl)oxirane has some limitations, such as its low stability and short half-life, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,3-Dimethyl-2-(1-nitroethyl)oxirane. One area of interest is the development of new synthetic methods for the compound, with the aim of improving the yield and purity of 2,3-Dimethyl-2-(1-nitroethyl)oxirane. Another area of research is the development of new applications for 2,3-Dimethyl-2-(1-nitroethyl)oxirane, such as in the synthesis of novel drugs and materials. Additionally, further studies are needed to elucidate the mechanisms of action of 2,3-Dimethyl-2-(1-nitroethyl)oxirane and its effects on biological systems, which could lead to new insights into the treatment of diseases such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 2,3-Dimethyl-2-(1-nitroethyl)oxirane involves the reaction of 2,3-dimethylbutadiene with nitromethane in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene and subsequent cyclization to form the oxirane ring. The yield of 2,3-Dimethyl-2-(1-nitroethyl)oxirane can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-(1-nitroethyl)oxirane has been extensively used in scientific research as a reactive intermediate and a cross-linking agent. The compound has been found to be particularly useful in the study of DNA damage and repair mechanisms, as it can form covalent adducts with nucleic acids. 2,3-Dimethyl-2-(1-nitroethyl)oxirane has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics.
Eigenschaften
CAS-Nummer |
169215-06-9 |
|---|---|
Produktname |
2,3-Dimethyl-2-(1-nitroethyl)oxirane |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2,3-dimethyl-2-(1-nitroethyl)oxirane |
InChI |
InChI=1S/C6H11NO3/c1-4(7(8)9)6(3)5(2)10-6/h4-5H,1-3H3 |
InChI-Schlüssel |
FBAWSDGMCJIEOQ-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(C)C(C)[N+](=O)[O-] |
Kanonische SMILES |
CC1C(O1)(C)C(C)[N+](=O)[O-] |
Synonyme |
Pentitol, 3,4-anhydro-1,2,5-trideoxy-3-C-methyl-2-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



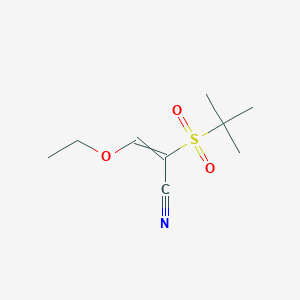

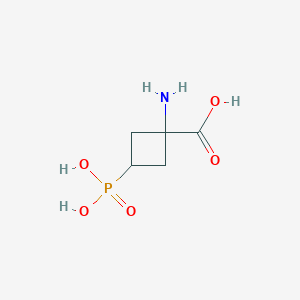
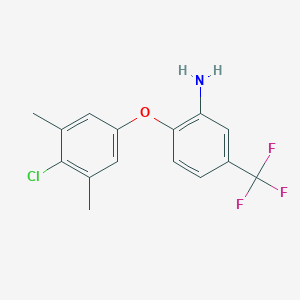

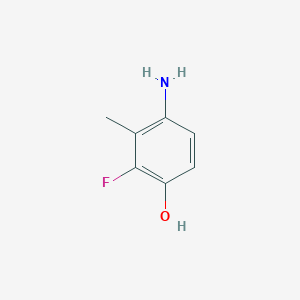
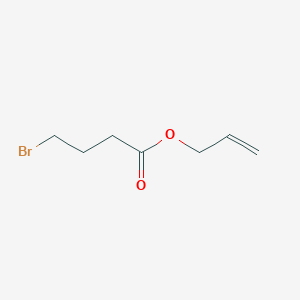
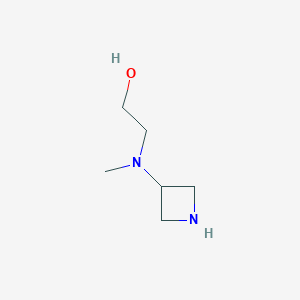

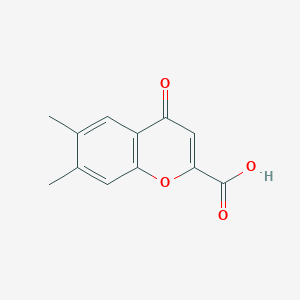
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)


